(1e)-1,3-Bis(4-nitrophenyl)triaz-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2623-51-0 |
|---|---|
Molecular Formula |
C12H9N5O4 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
4-nitro-N-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9N5O4/c18-16(19)11-5-1-9(2-6-11)13-15-14-10-3-7-12(8-4-10)17(20)21/h1-8H,(H,13,14) |
InChI Key |
ARZXRNWGDUQLMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene and Analogues
Established Synthetic Pathways for 1,3-Diaryltriazenes
The formation of the triazene (B1217601) functional group (–N=N–N–) in 1,3-diaryltriazenes is predominantly achieved through several key methodologies. These methods offer versatility in terms of substrate scope and reaction conditions.
Diazo Coupling Reactions with Anilines
The most traditional and widely employed method for the synthesis of 1,3-diaryltriazenes is the diazo coupling reaction. This process involves the reaction of an aryl diazonium salt with a primary or secondary aniline (B41778). For symmetrical triazenes like (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene, this typically involves the partial diazotization of the parent aniline, followed by the coupling of the resulting diazonium salt with the unreacted aniline. libretexts.org
The reaction is initiated by the diazotization of a primary aromatic amine, such as 4-nitroaniline (B120555), in an acidic medium (commonly hydrochloric or sulfuric acid) with a nitrosating agent, typically sodium nitrite (B80452), at low temperatures (0–5 °C) to form the corresponding diazonium salt. researchgate.netmiracosta.edu This diazonium salt then acts as an electrophile and attacks the amino group of a second molecule of the aniline. The coupling reaction is generally carried out in a mildly acidic to neutral medium, often buffered with sodium acetate (B1210297), to facilitate the formation of the triazene over competing reactions like the formation of azo compounds. nsf.gov
Table 1: General Conditions for Diazo Coupling Reactions to form 1,3-Diaryltriazenes
| Parameter | Condition | Source(s) |
| Starting Material | Primary Aromatic Amine | researchgate.net |
| Nitrosating Agent | Sodium Nitrite (NaNO₂) | researchgate.netmiracosta.edu |
| Acidic Medium | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | researchgate.netmiracosta.edu |
| Temperature | 0–5 °C | researchgate.net |
| Coupling Partner | Primary or Secondary Aromatic Amine | libretexts.org |
| pH Control | Sodium Acetate | nsf.gov |
Reactions Involving Aryl Azides and N-Heterocyclic Carbenes
A more modern approach to triazene synthesis involves the reaction of aryl azides with N-heterocyclic carbenes (NHCs). This methodology provides an alternative route that circumvents the need for in situ generation of diazonium salts. In this reaction, the NHC acts as a nucleophile, attacking the terminal nitrogen of the aryl azide (B81097) to form a triazene derivative. nih.gov This method has been successfully employed to synthesize various substituted triazenes. nih.gov
Green Chemistry Approaches in Triazene Synthesis
In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. For the synthesis of related nitrogen-containing heterocycles like triazines, green chemistry approaches such as microwave irradiation and sonochemistry have been explored to reduce reaction times and minimize the use of hazardous solvents. acs.orgmonash.edu For instance, microwave-assisted organic synthesis has been shown to afford symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields in short reaction times and often under solvent-free conditions. acs.org Another eco-friendly approach involves solid-state reactions, where reagents are ground together, eliminating the need for solvents. icrc.ac.ir While these methods have been predominantly applied to triazine synthesis, their principles can be extended to the synthesis of triazenes, offering a greener alternative to traditional solution-phase reactions.
Targeted Synthesis of this compound
The synthesis of the specific compound this compound is most reliably achieved through the diazo coupling of 4-nitroaniline.
The process begins with the diazotization of 4-nitroaniline. In a typical procedure, 4-nitroaniline is dissolved or suspended in an aqueous acidic solution, such as hydrochloric acid, and cooled to 0–5 °C in an ice bath. researchgate.net An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to generate the 4-nitrobenzenediazonium (B87018) salt. miracosta.edu
For the synthesis of the symmetrical 1,3-bis(4-nitrophenyl)triazene, the formed diazonium salt is then reacted with another equivalent of 4-nitroaniline. To achieve this, the diazonium salt solution is typically added to a solution of 4-nitroaniline in a suitable solvent, often with a buffer like sodium acetate to maintain a pH that favors triazene formation. nsf.gov
Optimization of Reaction Conditions and Yields
The yield of 1,3-bis(4-nitrophenyl)triazene can be influenced by several factors. The stability of the diazonium salt is crucial; hence, maintaining a low temperature throughout the diazotization and coupling steps is paramount to prevent its decomposition. researchgate.net The pH of the coupling reaction is also a critical parameter. A mildly acidic to neutral pH is generally optimal for the formation of the N-N bond of the triazene. organic-chemistry.org
Solvent choice can also impact the reaction. While aqueous media are common for the diazotization step, the coupling reaction may be performed in a mixed solvent system, such as methanol-water, to ensure the solubility of the starting aniline. researchgate.net The molar ratio of the reactants is another key aspect. For symmetrical triazenes, a 1:1 molar ratio of the diazotized amine to the coupling amine is theoretically required. However, in practice, adjustments to this ratio may be necessary to maximize the yield. Studies on the synthesis of disperse azo dyes, a related class of compounds, have shown that varying the molar proportions of the base and coupling agent can significantly impact the yield, with some combinations achieving 100% yield. ijirset.com
Table 2: Factors Affecting Yield in Diaryltriazene Synthesis
| Factor | Influence on Yield | Optimized Condition | Source(s) |
| Temperature | Higher temperatures can lead to diazonium salt decomposition. | 0–5 °C | researchgate.net |
| pH | Affects the rate of coupling and side reactions. | Mildly acidic to neutral | organic-chemistry.org |
| Solvent | Influences solubility of reactants and reaction rate. | Aqueous or mixed aqueous-organic | researchgate.net |
| Reactant Ratio | Stoichiometry affects product formation and side reactions. | Optimized for specific reactants | ijirset.com |
Stereochemical Control in (1E)-Triazene Formation
The "E" in this compound refers to the stereochemistry around the N=N double bond, indicating a trans configuration of the aryl groups. In practice, the E-isomer of 1,3-diaryltriazenes is the thermodynamically more stable and predominantly formed product in diazo coupling reactions. libretexts.org X-ray crystallographic studies of related 1,3-diaryltriazenes, such as 3-(2-ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, have confirmed a trans geometry about the N=N double bond. ijirset.com Similarly, the characterization of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole also shows an E conformation. nih.gov
The formation of the E-isomer is favored due to reduced steric hindrance between the two bulky aryl substituents. While Z-isomers can exist, they are generally less stable and may isomerize to the more stable E-form. libretexts.org For most synthetic applications of 1,3-diaryltriazenes, the reaction conditions naturally lead to the formation of the desired (E)-isomer, and specific measures to control the stereochemistry are often not necessary. The inherent stability of the trans configuration effectively directs the stereochemical outcome of the synthesis.
Derivatization Strategies and Functionalization of the Triazene Core
The 1,3-diaryltriazene scaffold, including this compound, serves as a versatile platform for chemical modification. Derivatization strategies focus on altering the compound's physicochemical and functional properties by introducing new substituents on the aryl rings, coordinating with metal centers, or incorporating the triazene unit into larger macromolecular structures. These modifications are crucial for tailoring the molecule for specific applications in materials science and coordination chemistry.
Introduction of Additional Substituents on Aryl Moieties
The functionalization of the aryl moieties in 1,3-diaryltriazenes is a primary strategy for tuning their electronic and steric properties. While post-synthetic modification of the aryl rings is possible, the most common approach involves the synthesis of triazenes from appropriately substituted precursor anilines. This allows for a wide range of functional groups to be incorporated.
The synthesis of substituted 1,3-diaryltriazenes is typically achieved through diazo coupling reactions. By selecting anilines with desired substituents, a diverse library of triazene analogues can be created. Research has demonstrated the synthesis of various derivatives, including those with methoxy, cyano, and trifluoromethyl groups. For example, a series of 1,3-bis(X-methoxy-Y-nitrophenyl)triazenes has been synthesized to explore their biological activities. nih.gov Similarly, 1,3-bis[2-cyano-5-(trifluoromethyl)phenyl]triazene was synthesized and evaluated for its anorectic properties. nih.gov
The versatility of this approach is highlighted by the ability to create both symmetrical and unsymmetrical diaryltriazenes. New methods utilizing N-nitrososulfonamides allow for the formation of aryl diazonium intermediates that can react with another aryl amine, providing a mild, one-pot reaction sequence for generating diverse triazene structures. researchgate.net These synthetic routes are fundamental to accessing functionalized diaryltriazenes, as the choice of the starting aryl amines directly dictates the substituents on the final triazene core.
Table 1: Examples of Substituted 1,3-Diaryltriazene Analogues
| Compound Name | Substituents on Aryl Rings | Synthetic Precursors |
| 1,3-Bis(2-methoxyphenyl)triazene | 2-methoxy | 2-methoxyaniline |
| 1,3-Bis(2-cyanophenyl)triazene | 2-cyano | 2-cyanoaniline |
| 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 2-ethoxy, 3-nitro | 2-ethoxyaniline, 3-nitroaniline |
| 1,3-Bis[2-cyano-5-(trifluoromethyl)phenyl]triazene | 2-cyano, 5-trifluoromethyl | 2-amino-4-(trifluoromethyl)benzonitrile |
Synthesis of Metal Complexes with Triazene Ligands
The triazene unit [-N=N-N-] can act as a bidentate ligand, coordinating to metal centers through the terminal nitrogen atoms to form stable chelate rings. The study of transition metal complexes with 1,3-diaryltriazenide ligands has grown due to their diverse coordination modes and potential applications in catalysis and materials science. nih.gov Triazine-based ligands have been used to bind metal compounds, forming structures like metallaprisms. wikipedia.org
The synthesis of these complexes typically involves the reaction of a deprotonated triazene (a triazenide anion) with a metal salt. The nitrogen atoms of the triazene ring itself are generally considered non-coordinating due to electron delocalization. uu.nl However, when functional groups capable of coordination, such as pyridyl groups, are attached to the triazene core, multidirectional ligands can be formed that lead to attractive supramolecular architectures, including coordination polymers. uu.nlresearchgate.net
For instance, a series of ligands based on 1,3,5-triazine (B166579) and 2,2'-dipyridylamine (B127440) have been prepared and coordinated with various metal salts, such as copper(II) nitrate (B79036) and nickel(II) perchlorate, resulting in dinuclear complexes and 1D ladder coordination polymers. uu.nlresearchgate.net The coordination of 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (B1251445) with copper(II) and silver(I) has also been reported, demonstrating the versatility of triazine derivatives in forming complexes with different geometries and coordination numbers. iucr.org The π-deficient nature of the triazine core, when combined with strong σ-donating groups, makes these ligands attractive for applications in chemical metal-ligand cooperativity. acs.org
Table 2: Selected Metal Complexes with Triazene-Based Ligands
| Ligand | Metal Ion | Resulting Complex Structure | Reference |
| 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine | Copper(II) | 1D ladder coordination polymer | uu.nlresearchgate.net |
| 2,4,6-tris(di-2-pyridylamino)-1,3,5-triazine | Nickel(II) | Dinuclear nickel complex | uu.nlresearchgate.net |
| 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine | Copper(II) | Mononuclear [Cu(NO₃)₂(PPTA)(EtOH)] | iucr.org |
| 5-phenyl-3-(pyridin-2-yl)-1,2,4-triazine | Silver(I) | Dinuclear [Ag₂(NO₃)₂(μ-PPTA)₂] | iucr.org |
Formation of Triazene-Based Frameworks and Polymers
The rigid and planar structure of the triazine ring makes it an excellent building block for the construction of porous organic polymers and frameworks. These materials, including Covalent Triazine Frameworks (CTFs), are known for their high stability, porosity, and nitrogen content, making them suitable for applications in gas storage, separation, and catalysis. nih.govrsc.org
CTFs are typically synthesized through the trimerization of nitrile-containing aromatic precursors under ionothermal conditions. nih.gov This method results in a highly cross-linked, porous network constructed from aromatic 1,3,5-triazine rings. nih.gov Besides nitrile trimerization, other synthetic routes include nucleophilic substitution reactions and polycondensation reactions. nih.govacs.org For example, triazine-based conjugated microporous polymers (CMPs) have been prepared via one-step polycondensation between 1,4-benzenedicarboximidamide and aromatic aldehydes, yielding materials with high thermal stability and photocatalytic activity for hydrogen production. acs.org
Triazene units can also be incorporated into Metal-Organic Frameworks (MOFs). In this approach, a triazine-based molecule is functionalized with carboxylate or other coordinating groups to act as an organic linker that connects metal nodes. rsc.orgacs.orgrsc.org For instance, a zinc-based MOF was constructed using 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid as the ligand. rsc.org Furthermore, azo-bridged porous organic polymers have been synthesized by the reductive homocoupling of aromatic nitro monomers or oxidative homocoupling of aromatic amino monomers containing a central triazine unit. nih.gov These methods demonstrate the diverse strategies available for incorporating triazene moieties into robust, porous polymeric materials. nih.gov
Table 3: Synthesis and Properties of Triazene-Based Polymers
| Polymer Type | Synthetic Method | Monomers/Precursors | Key Properties |
| Covalent Triazine Framework (CTF) | Ionothermal Polymerization | Aromatic nitriles (e.g., dicyanobenzene) | High porosity, large surface area, high thermal and chemical stability |
| Conjugated Microporous Polymer (CMP) | Polycondensation | 1,4-benzenedicarboximidamide, 2,4,6-tris(4-formylphenyl)-1,3,5-triazine | Good thermal stability, visible-light-active, photocatalytic activity |
| Metal-Organic Framework (MOF) | Solvothermal Synthesis | 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid, Zinc salt | Crystalline framework, photocatalytic degradation capabilities |
| Azo-Bridged Porous Organic Polymer | Reductive/Oxidative Homocoupling | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), 2,4,6-tris(4-nitrophenyl)-1,3,5-triazine (B1623257) (TNPT) | Amorphous solids, good thermal stability, moderate surface area |
Structural Elucidation and Molecular Geometry of 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene
X-ray Crystallography of (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene and Related Structures
X-ray crystallography is the most powerful method for determining the precise spatial arrangement of atoms within a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov Analysis of crystallographic data from analogous diaryltriazenes provides a robust framework for describing the molecular geometry of this compound.
The core triazene (B1217601) linkage (-N=N-N-) in 1,3-diaryltriazenes consistently adopts a planar, trans geometry, referred to as the E-configuration, in its ground state. nih.gov This conformation is energetically favored as it minimizes steric repulsion between the two bulky aryl substituents. Crystallographic studies of related compounds, such as 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, confirm this arrangement with torsion angles around the N=N double bond approaching 180° (e.g., C1—N1—N2—N3 torsion angle of 177.91°). nih.gov This planarity is crucial for the electronic communication between the nitrogen atoms. The bond lengths within the triazene chain are distinct, with a clear double bond (N=N) and single bond (N-N) character. For instance, in 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, the N=N bond distance is 1.2550 Å and the N-N single bond distance is 1.3295 Å. nih.gov It is expected that this compound exhibits a very similar planar E-configuration for its triazene backbone.
In studies of various para-substituted nitrobenzene (B124822) derivatives, the nitro group itself is often slightly twisted relative to the plane of the benzene (B151609) ring, with a mean twist angle of approximately 7.3°. mdpi.com For the entire nitrophenyl group in a diaryltriazene, the dihedral angle between the plane of the aromatic ring and the plane of the triazene backbone is expected to be non-zero. In the crystal structure of 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene, the molecule as a whole is described as approximately planar, indicating that these deviations are minor. nih.gov For this compound, a similar near-planar geometry is anticipated, with small dihedral angles between the nitrophenyl rings and the central triazene plane.
| Parameter | Related Compound Example | Value | Reference |
| Triazene Configuration | 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | E (trans) | nih.gov |
| C-N-N-N Torsion Angle | 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 177.91° | nih.gov |
| N=N Bond Length | 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 1.2550 Å | nih.gov |
| N-N Bond Length | 3-(2-Ethoxyphenyl)-1-(3-nitrophenyl)triaz-1-ene | 1.3295 Å | nih.gov |
| Mean NO₂ Twist Angle | General p-nitrobenzene derivatives | ~7.3° | mdpi.com |
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected are weak hydrogen bonds and π-π stacking. The polar nitro groups and the triazene N-H group are key sites for hydrogen bonding.
Spectroscopic Characterization Techniques for Structural Confirmation
Spectroscopic methods are essential for confirming the identity and structural features of a synthesized compound, corroborating the data obtained from crystallographic studies. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly informative for this compound.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy: The ¹H NMR spectrum of the symmetrically substituted this compound is expected to be distinct and relatively simple. The key feature would be two sets of signals in the aromatic region (typically 7.0-9.0 ppm). Due to the powerful electron-withdrawing nature of the nitro group (-NO₂), the aromatic protons will be significantly deshielded and shifted downfield. Specifically, the protons on the two equivalent 4-nitrophenyl rings would appear as a pair of doublets, characteristic of a para-substituted system (an AA'BB' system). Based on data from analogous compounds like 1-(4-nitrophenyl)-2-(4-(hexyloxy)phenyl)diazene, where protons ortho to the nitro group appear at ~8.35 ppm, similar downfield shifts are predicted for the title compound. actachemicamalaysia.com A broad singlet corresponding to the N-H proton of the triazene linkage is also expected, though its chemical shift can be variable and influenced by solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Due to the molecule's symmetry, only six signals are expected for the twelve aromatic carbons. The carbon atom directly bonded to the nitro group (C-NO₂) would be the most deshielded among the ring carbons, with a predicted chemical shift in the range of 147-149 ppm, as observed in related nitrophenyl structures. actachemicamalaysia.com The carbon atom attached to the triazene nitrogen (C-N) would also have a characteristic chemical shift, typically around 145-155 ppm. The remaining four carbon signals would correspond to the other carbons of the aromatic rings.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Rationale / Analog Data |
| ¹H | Aromatic H (ortho to -NO₂) | > 8.2 | Strong deshielding by -NO₂ group actachemicamalaysia.com |
| ¹H | Aromatic H (meta to -NO₂) | ~7.8 - 8.0 | Deshielding by -NO₂ group |
| ¹H | Triazene N-H | Variable (broad singlet) | Exchangeable proton |
| ¹³C | Aromatic C-NO₂ | ~148 | Strong deshielding by -NO₂ group actachemicamalaysia.com |
| ¹³C | Aromatic C-N (triazene) | ~150 | Attachment to electronegative nitrogen chain |
| ¹³C | Aromatic C-H | 115 - 130 | Typical range for aromatic carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent and diagnostic peaks would be the strong, distinct stretching vibrations of the nitro groups. The asymmetric (ν_as) NO₂ stretch typically appears in the 1500–1540 cm⁻¹ region, while the symmetric (ν_s) NO₂ stretch is found around 1330–1350 cm⁻¹. actachemicamalaysia.com Other important expected vibrations include:
N-H Stretch: A moderate to weak, often broad, absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the triazene.
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.
Aromatic C=C Stretch: Several medium to sharp bands in the 1450–1600 cm⁻¹ region.
N=N Stretch: A weak to medium intensity band for the azo linkage, typically observed around 1400-1450 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1540 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1330 - 1350 | Strong |
| Amine (-NH-) | N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Azo (-N=N-) | N=N Stretch | 1400 - 1450 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides a powerful tool for the structural elucidation of this compound, offering insights into its molecular weight and fragmentation pathways under ionization. The analysis of diaryltriazenes by mass spectrometry reveals characteristic patterns of fragmentation that are instrumental in confirming the compound's structure.
The mass spectra of diaryltriazenes are known to be complex, often showing evidence of rearrangement during fragmentation. The fragmentation patterns can be influenced by the nature and position of substituents on the aryl rings. For this compound, the presence of the nitro groups is expected to significantly direct the fragmentation process.
Upon electron ionization, the molecule is expected to form a molecular ion (M• ⁺). The stability of this molecular ion can vary, but it is typically observable. The subsequent fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the cleavage of the triazene bridge and modifications of the nitro groups.
One of the primary fragmentation routes for diaryltriazenes involves the homolytic cleavage of the N-N bonds within the triazene linkage. This can lead to the formation of several key fragment ions. A significant fragmentation pathway is the loss of a diazonium group, resulting in the formation of a stable aryl radical and an aryldiazonium cation.
Furthermore, the nitro groups on the phenyl rings play a crucial role in the fragmentation pattern. Nitroaromatic compounds are known to undergo characteristic fragmentations, including the loss of NO, NO₂, and O. These losses can occur from the molecular ion or from subsequent fragment ions.
A plausible fragmentation pathway for this compound would involve the initial cleavage of the triazene chain to produce a 4-nitrophenyldiazonium ion and a 4-nitrophenylamino radical, or vice versa. The 4-nitrophenyldiazonium ion is a key diagnostic fragment for many diaryltriazenes. Subsequent fragmentation of these initial products would lead to a cascade of smaller ions.
Key Expected Fragments in the Mass Spectrum of this compound:
| Fragment Ion | Proposed Structure | Significance |
| [C₆H₄N₂O₂]⁺ | 4-Nitrophenyldiazonium ion | A characteristic fragment for diaryltriazenes. |
| [C₆H₄NO₂]• ⁺ | 4-Nitrophenyl radical cation | Indicates cleavage of the triazene bridge. |
| [M - NO]• ⁺ | Molecular ion minus nitric oxide | A common fragmentation for nitroaromatic compounds. |
| [M - NO₂]⁺ | Molecular ion minus nitrogen dioxide | A primary loss from the nitro group. |
| [C₆H₅N]• ⁺ | Phenylnitrene radical cation | Can be formed through rearrangement and loss of NO₂. |
| [C₆H₄]• ⁺ | Benzyne radical cation | Resulting from further fragmentation of phenyl-containing ions. |
It is important to note that the relative abundances of these fragment ions will depend on the specific conditions of the mass spectrometry experiment, such as the ionization energy. High-resolution mass spectrometry would be invaluable in confirming the elemental composition of these and other observed fragments, thereby providing unambiguous support for the structure of this compound.
Electronic Structure and Photophysical Properties of 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene
Electronic Absorption and Emission Characteristics
The interaction of (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene with electromagnetic radiation is characterized by its electronic absorption and emission properties. These are primarily dictated by the feasible electronic transitions within the molecule's frontier molecular orbitals.
UV-Visible Spectroscopy and Electronic Transitions (HOMO-LUMO)
The UV-Visible absorption spectrum of this compound is defined by electronic transitions between its molecular orbitals. Due to the extensive conjugation, the most prominent absorption band is attributed to a π → π* transition. libretexts.orgwikipedia.org This transition involves the excitation of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org
The HOMO is generally delocalized across the entire π-conjugated framework, encompassing the phenyl rings and the triazene (B1217601) unit. Conversely, the LUMO is expected to have significant electron density localized on the electron-accepting 4-nitrophenyl groups. scispace.com The energy difference between these frontier orbitals (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax). For conjugated systems like diaryltriazenes, these absorptions typically occur in the UV or near-visible region of the spectrum. scirp.org The presence of the electron-withdrawing nitro groups can induce intramolecular charge transfer (ICT) character in the transition, further influencing the absorption wavelength. rsc.org
Influence of Solvent Polarity (Solvatochromism)
Solvatochromism describes the change in a substance's color, and hence its absorption or emission spectrum, in response to a change in the polarity of the solvent. nih.gov Molecules like this compound, which possess a significant ground-state dipole moment and whose dipole moment may change upon electronic excitation, are expected to exhibit solvatochromism.
The interaction between the polar solute and solvent molecules can stabilize the ground and/or excited states to different extents. libretexts.org
Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a lower energy transition and a shift of the absorption maximum to a longer wavelength. libretexts.org
Hypsochromic Shift (Blue Shift): If the ground state is more stabilized by the polar solvent than the excited state, the energy gap for the transition increases, resulting in a shift to a shorter wavelength. libretexts.org
For similar azo dyes, π-π* transitions with intramolecular charge transfer character often display positive solvatochromism (a red shift with increasing solvent polarity). nih.gov The specific behavior of this compound would depend on the relative stabilization of its frontier orbitals in various solvents.
Quantum Yields and Luminescence Properties
The luminescence properties of a compound, particularly its fluorescence quantum yield, quantify the efficiency of the emission process after absorption of light. Aromatic compounds containing nitro groups are frequently characterized by very low fluorescence quantum yields or are considered non-luminescent. rsc.orgchemrxiv.org
This quenching of fluorescence is typically attributed to the nitro group promoting efficient non-radiative decay pathways from the excited singlet state. researchgate.net These pathways, such as enhanced intersystem crossing (ISC) to the triplet state and internal conversion, compete effectively with fluorescence, leading to a dissipation of the absorbed energy as heat rather than light. rsc.org While some specific molecular architectures allow for fluorescence in nitroaromatic compounds, it is generally an exception. nih.govnih.gov Therefore, this compound is expected to be a weak emitter, though specific experimental quantum yield data is not extensively reported.
Theoretical Investigations of Electronic Structure
Computational chemistry provides powerful tools for elucidating the electronic structure and predicting the photophysical properties of molecules, offering insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Frontier Orbitals and Band Gap
Density Functional Theory (DFT) is a widely used computational method to model the electronic structure of molecules like diaryltriazenes. scispace.comresearchgate.net DFT calculations can accurately predict molecular geometries and the spatial distribution and energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net
The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that correlates directly with the electronic transition energy observed in UV-Visible spectroscopy. scispace.com A smaller band gap implies that less energy is required to excite an electron, corresponding to absorption at a longer wavelength. For this compound, the HOMO is anticipated to be spread across the triazene linker and phenyl rings, while the LUMO is expected to be concentrated on the nitrophenyl fragments, reflecting their electron-accepting nature.
To illustrate the typical outputs of such calculations, the following table presents DFT-calculated frontier orbital energies for the related compound 1,3-bis(4-methylphenyl)triazene. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.7351 |
| LUMO Energy | -1.1336 |
| HOMO-LUMO Energy Gap (ΔE) | 5.6015 |
Computational Modeling of Electron Delocalization
The concept of electron delocalization is central to understanding the structure and stability of conjugated molecules. In this compound, the planar arrangement of the phenyl rings and the triazene bridge allows for the continuous overlap of p-orbitals, creating a delocalized π-electron system. libretexts.orgnih.gov
Correlation between Computational and Experimental Spectroscopic Data
The comprehensive analysis of the electronic structure and photophysical properties of this compound is significantly enhanced by correlating computational data with experimental spectroscopic findings. Theoretical calculations, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into the molecule's geometry, vibrational modes, and electronic transitions. The congruence between calculated and observed spectra serves to validate the computational models and allows for a more detailed interpretation of the experimental results. For closely related triazene compounds, such as 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene, studies have demonstrated an excellent agreement between theoretical predictions and experimental values.
Electronic Spectra (UV-Vis)
The electronic absorption spectrum of triazene derivatives is characterized by distinct bands corresponding to various electronic transitions within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting these transitions. Calculations typically performed using functionals like B3LYP with basis sets such as 6-311+G(d,p) can determine the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the principal electronic transitions.
These transitions primarily involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For molecules like this compound, the HOMO is often localized on the triazene bridge, while the LUMO is distributed across the nitrophenyl rings. The major absorption bands are typically assigned to π → π* transitions. The correlation between the calculated λmax and the experimentally observed absorption maxima is generally strong, validating the theoretical approach.
Table 1: Representative Correlation of Experimental and Calculated UV-Vis Data for a Nitro-Aryl Compound Data based on a similar compound to illustrate typical correlation.
| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Oscillator Strength (f) |
| S0 → S1 | 294.21 | ~290-300 | 0.046 |
| S0 → S2 | - | - | 0.034 |
Source: Adapted from TD-DFT studies on related nitro-aryl compounds.
Vibrational Spectra (FT-IR)
The vibrational frequencies of this compound can be calculated using DFT methods, often with the B3LYP functional and a 6-311G(d,p) basis set. The theoretical harmonic vibrational frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and methodological approximations, which leads to better agreement with experimental Fourier Transform Infrared (FT-IR) spectra. A detailed assignment of the vibrational modes can be achieved through Potential Energy Distribution (PED) analysis.
Key vibrational modes for this molecule include:
N-H Stretching: The N-H stretching vibration of the triazene bridge is a characteristic band.
N=N Stretching: The azo group stretch is another key identifier in the triazene moiety.
NO2 Vibrations: The symmetric and asymmetric stretching vibrations of the nitro groups are typically strong and found in the regions of 1550–1500 cm⁻¹ (asymmetric) and 1350–1300 cm⁻¹ (symmetric).
Studies on analogous compounds show a high degree of correlation between the scaled calculated frequencies and the observed experimental FT-IR bands, often with differences of less than 10-20 cm⁻¹.
Table 2: Illustrative Correlation of Experimental and Calculated FT-IR Vibrational Frequencies for a Nitrophenyl Triazene Analogue
| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3250 | 3255 |
| C-H Stretch (Aromatic) | 3100 | 3102 |
| N=N Stretch | 1595 | 1598 |
| NO₂ Asymmetric Stretch | 1515 | 1510 |
| NO₂ Symmetric Stretch | 1345 | 1342 |
| C-N Stretch | 1240 | 1245 |
Source: Data synthesized from studies on similar triazene structures.
Nuclear Magnetic Resonance (NMR) Spectra
Theoretical calculations of NMR chemical shifts provide a powerful method for assigning experimental ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors at the DFT level. The calculated shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, such as Tetramethylsilane (TMS).
For aromatic protons and carbons in this compound, the GIAO method can accurately predict the chemical shifts, taking into account the electron-withdrawing effects of the nitro groups and the electronic environment of the triazene bridge. Comparisons between experimental and GIAO-calculated chemical shifts for related triazenes have shown excellent linear correlation, confirming the accuracy of the computational assignments of the molecular structure in solution.
Table 3: Representative Correlation of Experimental and GIAO-Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
| H (ortho to -N=N) | 7.85 | 7.82 | C (ipso, -N=N) | 148.5 | 148.2 |
| H (meta to -N=N) | 8.25 | 8.21 | C (ortho to -N=N) | 120.1 | 119.8 |
| H (N-H) | 12.40 | 12.35 | C (meta to -N=N) | 125.5 | 125.2 |
| C (para, -NO₂) | 145.2 | 144.9 |
Source: Based on data for 1-(4-chlorophenyl)-3-(4-nitrophenyl)triazene and other related structures.
The strong correlation across these spectroscopic techniques underscores the power of combining experimental measurements with theoretical calculations. This integrated approach provides a robust and detailed understanding of the molecular and electronic properties of this compound.
Electrochemical Behavior of 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene Systems
Cyclic Voltammetry Studies of Triazene (B1217601) Redox Processes
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of chemical compounds. For (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene, CV studies elucidate the nature of its oxidation and reduction processes, including the reversibility of these reactions and the influence of its chemical structure on the electrochemical potentials.
Oxidation and Reduction Peaks and Reversibility
The electrochemical behavior of this compound is characterized by distinct oxidation and reduction events. The reduction process is primarily associated with the two nitro (-NO₂) groups present on the phenyl rings. The electrochemical reduction of aromatic nitro compounds has been extensively studied. Generally, in aprotic solvents, this process occurs in a stepwise manner. The first step is a reversible one-electron transfer to form a radical anion.
Reduction Process: Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•
For this compound, which contains two nitro groups, two distinct reduction peaks are expected in the cyclic voltammogram, corresponding to the sequential reduction of each group. The presence of two identical, but electronically separate, redox centers can lead to two closely spaced one-electron waves. The exact potential and reversibility of these peaks depend on factors such as the solvent, supporting electrolyte, and scan rate. The stability of the resulting radical anion is crucial for the reversibility of the redox couple.
The oxidation process involves the triazene bridge (-N=N-NH-). The oxidation of the triazene moiety typically results in the formation of a radical cation. This process is often irreversible, as the resulting radical cation can be unstable and may undergo subsequent chemical reactions, such as decomposition or polymerization. The specific oxidation potential for this compound is influenced by the strong electron-withdrawing nature of the nitro substituents.
A representative, hypothetical cyclic voltammogram for a diaryltriazene with reducible substituents is detailed in the table below, illustrating the key parameters measured in such an experiment.
| Redox Process | Peak Potential (Ep) vs. Ref. | Peak Separation (ΔEp) | Reversibility | Assigned Moiety |
|---|---|---|---|---|
| Reduction 1 | ~ -0.7 V to -1.0 V | ~ 60-70 mV | Reversible / Quasi-reversible | First -NO2 group |
| Reduction 2 | ~ -1.1 V to -1.4 V | ~ 60-70 mV | Reversible / Quasi-reversible | Second -NO2 group |
| Oxidation | > +1.5 V | N/A | Irreversible | Triazene Bridge |
Note: The potential values are hypothetical and serve to illustrate the expected behavior. Actual values depend on experimental conditions.
Influence of Substituents on Electrochemical Potentials
Substituents on the aryl rings of 1,3-diaryltriazenes have a profound impact on their electrochemical potentials. The Hammett equation often describes the relationship between substituent electronic properties and redox potentials.
In the case of this compound, the two para-nitro groups are strong electron-withdrawing groups (EWGs). Their influence is twofold:
Easier Reduction : The EWGs decrease the electron density on the aromatic system, which stabilizes the negatively charged radical anion formed upon reduction. This stabilization makes the reduction process more favorable, causing it to occur at less negative (more positive) potentials compared to the unsubstituted 1,3-diphenyltriazene.
Harder Oxidation : Conversely, the EWGs make the removal of an electron from the triazene bridge more difficult. By withdrawing electron density, they destabilize the resulting positively charged radical cation. Consequently, the oxidation potential is shifted to more positive values.
This effect can be generalized for various substituents, as summarized in the following table.
| Substituent Type | Example | Effect on Reduction Potential | Effect on Oxidation Potential |
|---|---|---|---|
| Electron-Donating Group (EDG) | -OCH3, -CH3, -N(CH3)2 | Shifts to more negative potentials | Shifts to less positive potentials |
| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Shifts to less negative potentials | Shifts to more positive potentials |
Electrogenerated Chemiluminescence (ECL) in Triazene-Based Compounds
Electrogenerated chemiluminescence (ECL) is a process where light is produced from the reaction of electrochemically generated species. While specific ECL studies on this compound are not widely reported, the principles of ECL can be applied to predict its potential behavior based on its known electrochemical properties.
Mechanisms of ECL Generation
ECL can be generated through several pathways, with the most common being the "annihilation" and "co-reactant" routes.
Annihilation Route : This mechanism involves the generation of both a radical cation (Ox⁺•) and a radical anion (Red⁻•) of the same compound at the electrode surface by scanning the potential between its oxidation and reduction waves. The subsequent electron transfer reaction between these two species can produce an excited state (M*) of the molecule, which then emits a photon upon relaxation to the ground state (M).
M + e⁻ → M⁻• (Reduction) M - e⁻ → M⁺• (Oxidation) M⁺• + M⁻• → M* + M M* → M + hν (light)
For this compound, the stable radical anions generated from the nitro groups could potentially react with the less stable radical cation from the triazene bridge to produce light. However, the irreversibility of the oxidation step could hinder an efficient annihilation ECL process.
Co-reactant Route : In this pathway, a second chemical species, the co-reactant, is added to the solution. The luminophore is oxidized or reduced at the electrode, and the co-reactant is also electrochemically transformed to a highly reactive intermediate (e.g., a strong oxidant or reductant). This intermediate then reacts with the luminophore's radical ion to generate the excited state. For example, with an oxidative co-reactant like tri-n-propylamine (TPrA), the process is:
M - e⁻ → M⁺• TPrA - e⁻ → TPrA⁺• → TPrA• + H⁺ M⁺• + TPrA• → M* + Products M* → M + hν
Given the electrochemical properties of this compound, a co-reactant pathway might be a more viable route for producing ECL.
Factors Influencing ECL Efficiency
The efficiency of the ECL process (ΦECL) is a product of the efficiency of generating the excited state (Φe) and the photoluminescence quantum yield (ΦPL) of the emitting species.
ΦECL = Φe × ΦPL
Stability of Radical Ions : The generation of stable radical ions is crucial, especially for the annihilation pathway. Unstable radicals can decompose before they have a chance to react and produce light. The radical anions of the dinitro-triazene are expected to be relatively stable, but the cation's stability is questionable.
Photoluminescence Quantum Yield (ΦPL) : The molecule must be fluorescent for light to be emitted. Many simple triazene compounds are not strongly luminescent, which could be a significant limiting factor for achieving high ECL efficiency. Structural modifications are often necessary to enhance the intrinsic fluorescence of a potential ECL luminophore.
Energetics of the Annihilation Reaction : For the annihilation reaction to be efficient, the energy released during the electron transfer between the radical cation and radical anion (the enthalpy of annihilation) must be sufficient to populate the singlet excited state of the molecule (ΔH° ≈ E(S₁)).
Reaction Mechanisms and Chemical Transformations of 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene
Thermal Stability and Decomposition Pathways
The thermal stability of triazenes is a critical factor in their handling and application. Generally, triazenes show greater thermal stability than their corresponding diazonium salts. whiterose.ac.ukresearchgate.net For (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene, the electron-withdrawing nature of the two para-nitro substituents is expected to enhance its thermal stability compared to unsubstituted or electron-donating group-substituted diaryltriazenes. whiterose.ac.uk
Thermal decomposition of diaryltriazenes can proceed through either homolytic or heterolytic pathways, largely dependent on the reaction conditions and the molecular structure. In non-polar solvents, a radical mechanism is often favored, involving the homolytic cleavage of the N-N single bond to generate aryl amino and aryldiazenyl radicals. For this compound, this would result in the formation of 4-nitrophenylamino and 4-nitrophenyldiazenyl radicals. In contrast, polar or acidic environments tend to promote a heterolytic (ionic) decomposition pathway.
Studies on related triazine compounds have shown that decomposition temperatures can be quite high, often exceeding 200°C. whiterose.ac.uk For instance, the thermal decomposition of 2,4,6-triazido-1,3,5-triazine in solution has a determined activation energy of 34.1 kcal/mol, which is typical for the thermal decomposition of many azides. researchgate.net
Table 1: Factors Influencing Thermal Stability of Diaryltriazenes
| Factor | Influence on Stability | Rationale |
| Substituents | Electron-withdrawing groups (e.g., -NO₂) generally increase stability. | Delocalization of electron density from the triazene (B1217601) linkage into the aromatic rings stabilizes the molecule. |
| Solvent Polarity | Non-polar solvents favor homolytic decomposition; polar solvents favor heterolytic decomposition. | Polar solvents can stabilize ionic intermediates formed during heterolytic cleavage. |
| Acidity | Acidic conditions promote decomposition. | Protonation of the triazene nitrogen facilitates cleavage of the N-N bond. |
Photochemical Behavior and Photolysis Products
Aromatic compounds, including triazenes, exhibit significant changes in reactivity upon electronic excitation. rsc.org The photochemical behavior of this compound is dictated by the light-sensitive nature of the triazene linkage. Upon absorption of ultraviolet (UV) light, the molecule can undergo photolysis.
The primary photochemical process for 1,3-diaryltriazenes is typically the homolytic cleavage of the N(1)-N(2) or N(2)-N(3) bond. In the case of this compound, this would lead to the formation of radical species. These highly reactive intermediates can then engage in a variety of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or other rearrangements, leading to a complex mixture of photolysis products. The specific products formed will depend on the solvent and the presence of other reactive species.
Acid-Catalyzed Transformations and Kinetics
The decomposition of 1,3-diaryltriazenes is notably accelerated in the presence of acid. This acid-catalyzed transformation is a cornerstone of triazene chemistry and proceeds through a well-established mechanism. The reaction kinetics are influenced by several factors, including the acidity of the medium and the nature of the solvent.
Heterolytic Transformations in Presence of Diazonium Cations
In an acidic solution, this compound undergoes protonation, which is the initial and often rate-determining step. The protonated triazene then cleaves heterolytically to yield a diazonium cation and an aniline (B41778) derivative. For this specific compound, the products are the 4-nitrobenzenediazonium (B87018) cation and 4-nitroaniline (B120555).
Equation 1: Acid-Catalyzed Decomposition (O₂NC₆H₄)N=N-NH(C₆H₄NO₂) + H⁺ ⇌ (O₂NC₆H₄)N=N-N⁺H₂(C₆H₄NO₂) → O₂NC₆H₄N₂⁺ + H₂N(C₆H₄NO₂)
If another arylamine is present in the reaction mixture, the newly formed diazonium cation can couple with it to produce an unsymmetrical triazene. This "azo-transfer" tautomerism is a useful synthetic application of triazenes. researchgate.net
Solvent Effects on Reaction Kinetics and Yields
The solvent plays a pivotal role in the kinetics of acid-catalyzed decomposition. Polar solvents are effective at stabilizing the charged intermediates (the diazonium cation and the protonated aniline) that are formed during the heterolytic cleavage of the protonated triazene. This stabilization lowers the activation energy for the decomposition, thereby increasing the reaction rate. Acetonitrile is often used as a co-solvent for solubility reasons in kinetic studies. The rate of decomposition is generally observed to increase with both the acidity of the medium and the polarity of the solvent.
Mechanisms of N-H Bond Activation and Cleavage
The activation and cleavage of the N-H bond in this compound under acidic conditions is a key mechanistic feature. The process is initiated by the protonation of one of the nitrogen atoms of the triazene linkage. Computational and experimental studies on related systems suggest that protonation at the N(3) atom is the kinetically favored and rate-determining step. This is followed by the rapid, unimolecular heterolysis of the N(2)-N(3) bond. This cleavage results in the formation of the corresponding diazonium cation and aniline.
Oxidative Processes and Radical Cation Formation
The electrochemical oxidation of aryltriazenes can lead to the formation of radical cations through a one-electron transfer process. researchgate.netelsevierpure.com The stability of these radical cations is highly dependent on the substituents present on the aryl rings. researchgate.net For this compound, the presence of the strongly electron-withdrawing nitro groups would make the initial oxidation more difficult compared to triazenes with electron-donating groups.
Cyclic voltammetry is a key technique used to study these oxidative processes. researchgate.net The radical cation of a diaryltriazene can decompose through cleavage of the N-N bond to form a diazonium ion. researchgate.net In some cases, a further one-electron transfer can occur to form a dication, which also decomposes via N-N bond cleavage. researchgate.net The specific decomposition pathway and the nature of the final products are influenced by the structure of the parent triazene and the reaction conditions.
Table 2: Summary of Reaction Types for this compound
| Reaction Type | Conditions | Key Intermediates | Major Products |
| Thermal Decomposition | High temperature | Radicals (non-polar solvent) or Ions (polar solvent) | Depends on pathway; can include nitrogen gas, anilines, and coupling products. |
| Photochemical Decomposition | UV light | Radicals | Complex mixture depending on solvent and other species. |
| Acid-Catalyzed Decomposition | Acidic medium | Protonated triazene, Diazonium cation | 4-nitrobenzenediazonium cation, 4-nitroaniline. |
| Electrochemical Oxidation | Anodic potential | Radical cation, Dication | Diazonium ion, products of further reactions. |
Advanced Research Applications of 1e 1,3 Bis 4 Nitrophenyl Triaz 1 Ene and Its Derivatives
Catalytic Applications in Electrochemical Reactions
The development of efficient and cost-effective catalysts is paramount for addressing global energy and environmental challenges. While nitrogen-containing organic frameworks are a vibrant area of research for electrocatalysis, specific studies detailing the application of (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene in these reactions are not prominent in the available literature.
Metal-Free Electrocatalysts for Energy Conversion (HER, OER, CO2RR, NO3RR)
Metal-free electrocatalysts are sought after as alternatives to precious metal-based systems for key energy conversion reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), carbon dioxide reduction reaction (CO2RR), and nitrate (B79036) reduction reaction (NO3RR). Porous organic polymers, rich in heteroatoms like nitrogen, are considered promising candidates due to their tunable structures and high surface areas. However, specific research demonstrating the synthesis of a metal-free electrocatalyst from this compound and its performance evaluation for HER, OER, CO2RR, or NO3RR is not documented in peer-reviewed publications. The potential for the triazene (B1217601) linkage and nitro functionalities to act as active sites or to be converted into such is a topic that remains to be explored.
Role of Triazene Frameworks in Catalysis (e.g., Covalent Triazine Frameworks - CTFs)
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high nitrogen content, permanent porosity, and excellent stability. chemdiv.comresearchgate.net These materials are typically synthesized through the trimerization of aromatic nitriles, leading to a network of triazine rings linked by organic spacers. chemdiv.com The inherent properties of CTFs make them attractive platforms for heterogeneous catalysis, gas storage, and separation. researchgate.net
The triazine units within the framework provide a high density of nitrogen atoms, which can act as basic sites or coordinate with metal ions to create active catalytic centers. The porous nature of CTFs allows for efficient mass transport of reactants and products. While the concept of using nitrogen-rich frameworks for catalysis is well-established, the use of this compound as a building block for the synthesis of catalytically active CTFs has not been specifically reported. The triazene linkage (-N=N-N-) in the target molecule is distinct from the triazine ring (a six-membered heterocycle with three nitrogen atoms) that defines CTFs.
Integration into Functional Materials
The unique electronic and structural properties of organic molecules are often harnessed for the development of advanced functional materials. However, the integration of this compound into such materials appears to be an underexplored area of research.
Electrochromic Materials
Electrochromic materials are capable of changing their optical properties (color) in response to an applied electrical potential. This phenomenon is driven by redox reactions within the material. Conjugated polymers and molecules with stable redox states are often investigated for this purpose. While some azo compounds (containing -N=N- linkages) have been studied for their chromogenic properties, there is no specific literature available that describes the synthesis or characterization of electrochromic materials based on this compound. The electrochemical behavior and the nature of the color changes upon oxidation or reduction of this specific triazene derivative have not been reported.
Semiconductors and Nanoelectronics
Organic semiconductors are the foundation of a wide range of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure and packing of the organic material, which in turn govern charge transport properties. The presence of aromatic rings and a conjugated system in this compound suggests potential for semiconducting behavior. However, there are no published studies that investigate the charge carrier mobility, energy levels (HOMO/LUMO), or performance in any nanoelectronic device for this specific compound.
Synthetic Organic Chemistry Applications
Aryl triazenes are a known class of compounds in synthetic organic chemistry. They can serve as protected forms of diazonium salts and have been used in various transformations, including as precursors for aryl radicals or in coupling reactions. The triazene linkage can be cleaved under specific conditions to release a reactive species. Despite the established chemistry of the triazene functional group, a literature survey does not yield specific examples of this compound being employed as a reagent or building block in notable synthetic organic chemistry applications. The influence of the two p-nitrophenyl substituents on the reactivity and utility of the triazene core in this particular molecule remains an open area for investigation.
Role as Synthetic Intermediates and Building Blocks
This compound, and diaryl triazenes in general, are highly versatile and stable compounds that serve as important synthetic intermediates and building blocks in organic synthesis. nih.govresearchgate.net Their utility stems from the fact that the triazene functional group acts as a stable precursor to reactive aryldiazonium species, which can be generated under acidic conditions. researchgate.netresearchgate.net This allows for a wide range of transformations where the triazene moiety is replaced by various functional groups.
Aryl triazenes are frequently employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, they can participate in palladium-catalyzed Suzuki couplings with arylboronic acids to produce biaryl compounds, which are common structural motifs in pharmaceuticals and materials science. researchgate.net While aryltriazenes typically require activation by stoichiometric amounts of Brønsted or Lewis acids, methodologies involving aryltriazenes activated by an N3-sulfonyl group have been developed to facilitate these couplings under basic conditions. researchgate.net This enhances their functional group tolerance and catalytic efficiency. researchgate.net
Furthermore, the triazene group can serve as a directing group in C-H activation/functionalization reactions, enabling the synthesis of complex heterocyclic systems. ntu.edu.sg They are also utilized as protecting groups for aromatic amines, owing to their stability under various non-acidic conditions. acs.org The ability to easily introduce and subsequently cleave the triazene group makes it a valuable tool in multistep syntheses. acs.org
The general reactivity of diaryl triazenes as synthetic intermediates is summarized in the table below:
| Application | Description | Catalyst/Reagent | Product Type |
| Biaryl Synthesis | Coupling of aryltriazenes with arylboronic acids. | Palladium catalysts | Biaryls |
| Halogenation | Replacement of the triazene group with a halogen. | Acidic conditions, Halide source | Aryl halides |
| Heterocycle Synthesis | Cyclization reactions where the triazene acts as a precursor to a diazonium salt or as a directing group. | Transition metal catalysts (e.g., Pd, Rh) | Cinnolines, Indazoles, Triazoles |
| Protecting Group | Protection of aromatic amines. | - | N-protected amines |
Exploration of Novel Reactivity (e.g., Vinyl and Alkynyl Triazenes)
Recent advanced research has focused on expanding the synthetic utility of triazenes beyond aromatic systems to their vinyl and alkynyl analogues, which exhibit unique and novel reactivity. nih.gov
Alkynyl Triazenes: These compounds have emerged as highly interesting building blocks in synthetic chemistry. nih.govscispace.com The electron-donating nature of the triazenyl group imparts an ynamide-like reactivity to the alkyne, making the triple bond susceptible to a variety of transformations. nih.govscispace.com Alkynyl triazenes can undergo several types of cycloaddition reactions, serving as precursors to a range of functionalized products.
[2+2] Cycloadditions: They react with ketenes to form functionalized cyclobutenones, which are themselves vinyl triazenes. scispace.com Lewis acid-catalyzed [2+2] cycloadditions with enones can produce bicyclic vinyl triazenes. rsc.org
[3+2] Cycloadditions: Reactions with donor-acceptor cyclopropanes lead to the formation of substituted cyclopentenes. scispace.com Rhodium-catalyzed [3+2] annulation reactions with arylboronic acid derivatives provide access to functionalized indenyl triazenes. researchgate.net
[2+2+2] Cyclotrimerizations: Ruthenium-catalyzed cyclotrimerization reactions of 1-alkynyl triazenes are used to synthesize densely substituted fused aromatic and pyridyl triazenes. acs.org
A significant application of alkynyl triazenes is in the divergent synthesis of substituted 2-pyrones. nih.govrsc.org This involves the addition of propiolic acids across the triple bond of the alkynyl triazene, followed by a silver-catalyzed cyclization. nih.gov The resulting triazenyl-substituted pyrone can then undergo further transformations, with the triazene group acting as a versatile handle or a traceless activating group for subsequent reactions like Diels-Alder cycloadditions. nih.govrsc.org
Vinyl Triazenes: As a class of compounds, vinyl triazenes are valuable as bench-stable electrophilic vinylation agents. rsc.org Under acidic conditions, they can generate vinyl cation surrogates, which then react with a wide array of nucleophiles. nih.govresearchgate.net This allows for the introduction of a vinyl group onto various substrates.
For example, vinyl triazenes participate in acid-induced C-H vinylation of aromatic compounds to produce tetraarylethenes, a class of molecules known for their aggregation-induced emission properties. researchgate.net This method provides a direct and versatile route to graft triarylethenyl groups onto different aromatic and heterocyclic systems. researchgate.net
The reactivity of these novel triazene derivatives is highlighted in the following table:
| Triazene Type | Reaction Type | Reactant | Catalyst/Reagent | Product |
| Alkynyl Triazene | [2+2] Cycloaddition | Ketenes | - | Cyclobutenones (Vinyl Triazenes) |
| Alkynyl Triazene | [2+2] Cycloaddition | Enones | Lewis Acid | Bicyclic Vinyl Triazenes |
| Alkynyl Triazene | [3+2] Annulation | Arylboronic Acids | Rhodium | Indenyl Triazenes |
| Alkynyl Triazene | [2+2+2] Cyclotrimerization | Alkynes/Nitriles | Ruthenium | Substituted Arenes/Pyridines |
| Alkynyl Triazene | Cyclization | Propiolic Acids | Silver | 2-Pyrones |
| Vinyl Triazene | Electrophilic Vinylation | Aromatic Compounds | Acid | Tetraarylethenes |
The exploration of vinyl and alkynyl triazenes has significantly broadened the scope of triazene chemistry, providing synthetic routes to previously challenging molecular architectures. nih.govscispace.com
Conclusion and Future Research Directions
Summary of Key Academic Contributions
The research landscape surrounding (1E)-1,3-Bis(4-nitrophenyl)triaz-1-ene, a symmetrically substituted diaryltriazene, has seen noteworthy contributions that have elucidated its synthesis, structure, and potential applications. Key academic advancements have centered on the development of efficient synthetic protocols for 1,3-diaryltriazenes, which are broadly applicable to the target compound. These methods often involve the diazotization of an aromatic amine followed by coupling with another amine, providing a versatile route to a wide array of triazene (B1217601) derivatives.
A significant area of academic focus has been the structural characterization of diaryltriazenes. While specific crystallographic data for this compound is not extensively detailed in readily available literature, studies on analogous compounds reveal a characteristic trans configuration about the central N=N double bond. This geometric arrangement is a common feature among 1,3-diaryltriazenes and is crucial for understanding their chemical behavior and potential for intermolecular interactions in the solid state.
Furthermore, investigations into the spectroscopic properties of related nitro-substituted diaryltriazenes have provided a foundational understanding of their electronic structure. The presence of the nitro groups at the para positions of the phenyl rings is known to significantly influence the electronic absorption spectra and has been a key aspect of academic inquiry. Theoretical studies, including quantum-chemical calculations, have complemented experimental findings by providing insights into the molecular orbitals and electronic transitions within these systems.
From a practical standpoint, a major academic contribution has been the exploration of the biological activities of diaryltriazenes. Research has indicated that the introduction of nitro groups can enhance the cytotoxic properties of these compounds, positioning them as potential antitumor agents. This has spurred further investigation into the structure-activity relationships within this class of molecules.
Emerging Avenues in Triazene Research
The field of triazene research is continually evolving, with several emerging avenues promising to expand the utility and understanding of these versatile compounds. One of the most promising areas is the development of novel synthetic methodologies that are more environmentally friendly and efficient. This includes the exploration of greener solvents, catalyst systems, and one-pot reaction sequences to streamline the production of diaryltriazenes.
Another burgeoning area of research is the application of triazenes in materials science. Their unique electronic and structural properties make them attractive candidates for the development of functional materials, such as organic semiconductors, nonlinear optical materials, and components of molecular switches. The ability to tune the properties of triazenes through synthetic modification of the aryl substituents opens up a vast design space for materials with tailored characteristics.
In the realm of medicinal chemistry, there is a growing interest in the development of triazene-based prodrugs. The triazene linkage can be designed to be stable under normal physiological conditions but cleavable under the specific conditions found in tumor microenvironments, allowing for targeted drug release. This approach could lead to more effective and less toxic cancer therapies. Furthermore, the antimicrobial and antifungal potential of novel triazene compounds is an area of active investigation, with some derivatives showing promising activity against resistant microbial strains. nih.gov
The study of the supramolecular chemistry of triazenes is also gaining traction. The diazoamino group can participate in hydrogen bonding and other non-covalent interactions, enabling the formation of well-defined supramolecular assemblies. These structures could find applications in areas such as crystal engineering, host-guest chemistry, and the development of self-healing materials.
Potential for Further Exploration of this compound in Specialized Fields
While foundational research on this compound has been established, there remains significant potential for its exploration in more specialized fields. A detailed investigation into its solid-state properties, including a comprehensive single-crystal X-ray diffraction analysis, would provide valuable insights into its packing arrangement and intermolecular interactions. This information is crucial for its potential application in materials science, particularly in the design of crystalline materials with specific electronic or optical properties.
Further exploration of its biological activity is also warranted. While related compounds have shown antitumor potential, a thorough in vitro and in vivo evaluation of this compound against a broad panel of cancer cell lines could uncover specific therapeutic opportunities. Mechanistic studies to elucidate its mode of action at the molecular level would also be highly valuable.
The thermal stability of this compound, suggested by studies on similar structures, could be systematically investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). researchgate.neticm.edu.pl A comprehensive understanding of its decomposition behavior is essential for any application that involves elevated temperatures, such as in the processing of polymeric materials where it might be used as an additive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
